
2-Benzofuranglyoxylaldehyde
Overview
Description
2-Benzofuranglyoxylaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranglyoxylaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the glyoxylaldehyde group. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core. Subsequent formylation reactions introduce the glyoxylaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and formylation processes .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group in 2-benzofuranglyoxylaldehyde undergoes nucleophilic additions with amines, thiols, and alcohols. For example:
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Amine Condensation : Reaction with 2-aminobenzothiol derivatives forms imine intermediates, which cyclize into benzothiazole-fused products. This is analogous to arylglyoxal reactivity in I₂/DMSO-mediated systems .
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Thiol Addition : Thiols attack the aldehyde carbonyl, leading to thioacetal intermediates that stabilize the electrophilic center for subsequent cyclizations .
Table 1: Nucleophilic Additions of this compound
Reagent | Product | Conditions | Yield (%) | Source |
---|---|---|---|---|
2-Aminobenzothiol | Benzo[d]thiazole derivatives | I₂/DMSO, RT | 70–85 | |
Benzyl mercaptan | Thioacetal adducts | Acid catalysis | 65–78 |
Oxidative Transformations
The glyoxal moiety is susceptible to oxidation, particularly under I₂/DMSO or O₃-mediated conditions:
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Kornblum Oxidation : Converts methyl ketones to glyoxals, a pathway applicable to derivatives of this compound .
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Ozonolysis : The α,β-unsaturated aldehyde system (if present) reacts with O₃ to form carbonyl intermediates, though this is less common in fully aromatic systems .
Table 2: Oxidative Pathways
Oxidizing Agent | Product | Key Intermediate | Energy Barrier (kcal/mol) | Source |
---|---|---|---|---|
I₂/DMSO | 2-Aroylbenzofurans | Phenylglyoxal | 24.3–25.6 | |
O₃ | Oxalic acid derivatives | Glyoxylic acid | 20.99–33.03 |
Cyclization and Annulation Reactions
The benzofuran scaffold participates in cycloadditions and intramolecular couplings:
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Palladium-Catalyzed C–H Functionalization : Reacts with bromoalkynes to form 2-substituted benzo[b]furans via (Z)-2-bromovinyl ether intermediates .
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Acid-Mediated Cyclization : Forms fused oxygen heterocycles (e.g., furo[3,2-c]quinolinones) through tautomerization and dehydration .
Table 3: Cyclization Reactions
Substrate | Catalyst | Product | Yield (%) | Source |
---|---|---|---|---|
Phenacyl bromide | Pd(PPh₃)₄ | 2-Substituted benzo[b]furans | 80–92 | |
o-Hydroxyaniline | P-TSA | Furoquinolinone scaffolds | 75–88 |
Cross-Coupling Reactions
The aldehyde group enables Suzuki-Miyaura and Heck-type couplings:
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Suzuki Coupling : Boronic acids react at the aldehyde position, forming biaryl derivatives.
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Heck Reaction : Alkenes couple with the benzofuran core under palladium catalysis .
Polymerization and Oligomerization
In aqueous phases, glyoxal derivatives like this compound undergo radical-initiated oligomerization:
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OH Radical Attack : Forms glyoxylic acid and oxalic acid via low-energy barriers (7.31–8.69 kcal/mol) .
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HO₂ Elimination : Key step in forming carboxylic acid derivatives .
Mechanistic Insights
Scientific Research Applications
2-Benzofuranglyoxylaldehyde, a compound with a unique structure, has garnered attention for its potential applications in various scientific fields, particularly in organic synthesis, medicinal chemistry, and materials science. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
This compound is characterized by its benzofuran ring fused with an aldehyde group. Its molecular formula is C10H7O3, and it features a distinctive aromatic system that contributes to its reactivity and utility in chemical reactions.
Key Properties:
- Molecular Weight : 175.16 g/mol
- Melting Point : Varies based on purity and synthesis method
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:
- Condensation Reactions : It can undergo condensation with amines to form imines, which are valuable intermediates in the synthesis of pharmaceuticals.
- Cycloaddition Reactions : The compound can participate in Diels-Alder reactions, forming complex cyclic structures useful in drug development.
Case Study: Synthesis of Benzofuran Derivatives
A study demonstrated the use of this compound in synthesizing novel benzofuran derivatives through a multi-step reaction involving cyclization and functionalization. The resulting compounds exhibited promising biological activity against cancer cell lines .
Medicinal Chemistry
The medicinal properties of this compound have been explored extensively. Its derivatives have shown potential as:
- Anticancer Agents : Some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer drugs.
- Antimicrobial Agents : Research indicates that certain derivatives possess antibacterial activity, making them candidates for new antibiotics.
Case Study: Anticancer Activity
In a recent study, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth in vitro. The results indicated significant inhibition of cell proliferation in breast cancer cells, highlighting the compound's potential as a lead structure for drug development .
Materials Science
This compound has found applications in materials science, particularly in the development of:
- Fluorescent Materials : Due to its aromatic structure, it can be used to create fluorescent compounds for sensors and imaging applications.
- Polymer Chemistry : It can act as a monomer or crosslinker in polymer synthesis, enhancing the material properties of polymers.
Data Table: Applications Summary
Application Area | Specific Uses | Notable Findings |
---|---|---|
Organic Synthesis | Intermediate for imines and cyclic compounds | Novel benzofuran derivatives synthesized |
Medicinal Chemistry | Anticancer and antimicrobial agents | Significant cytotoxicity against cancer cells |
Materials Science | Fluorescent materials and polymer applications | Enhanced properties observed in synthesized polymers |
Mechanism of Action
The mechanism of action of 2-Benzofuranglyoxylaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activities. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Benzofuran: The parent compound of 2-Benzofuranglyoxylaldehyde, known for its broad range of biological activities.
2-Benzofuranmethanol: A similar compound with a hydroxyl group instead of an aldehyde group.
2-Benzofuranacetic acid: A derivative with a carboxylic acid group.
Uniqueness: this compound is unique due to the presence of the glyoxylaldehyde group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and biochemical research .
Biological Activity
2-Benzofuranglyoxylaldehyde, a compound belonging to the benzofuran family, is characterized by its unique structure that includes a fused benzene and furan ring. This compound has garnered attention for its diverse biological activities , which include potential therapeutic applications in medicine and significant roles in biochemical research.
Structure
- Chemical Formula : C₉H₇O₂
- CAS Number : 40749-31-3
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Benzofuran Ring : This is achieved through the cyclization of ortho-hydroxyaryl ketones.
- Introduction of the Glyoxylaldehyde Group : Formylation reactions are used to attach the glyoxylaldehyde moiety.
Common reagents and conditions include:
- Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Reducing Agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting various metabolic pathways.
- Induction of Apoptosis : It has been shown to induce programmed cell death in cancer cells, making it a candidate for anti-cancer therapies.
Therapeutic Potential
Research indicates several promising biological activities:
- Anti-Tumor Properties : Studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-Inflammatory Effects : The compound has been observed to reduce inflammation markers in various models.
Biological Activity | Observations |
---|---|
Anti-Tumor | Induces apoptosis in cancer cells |
Anti-Inflammatory | Reduces inflammation markers |
Case Studies
- Anti-Cancer Activity : A study demonstrated that this compound significantly reduced cell viability in U2OS osteosarcoma cells, with IC₅₀ values indicating potent cytotoxicity.
- Inflammation Model : In a murine model of inflammation, treatment with this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Scientific Research
The compound serves as a valuable tool in various fields:
- Biochemistry : Used as a probe for studying enzyme activities and metabolic pathways.
- Medicinal Chemistry : Investigated for its potential as a lead compound in drug development due to its unique reactivity and biological properties.
Industrial Applications
This compound is also explored for use in:
- Material Science : Development of advanced materials such as polymers and dyes.
Comparison with Related Compounds
Compound Name | Structure Type | Unique Properties |
---|---|---|
Benzofuran | Parent Compound | Broad range of biological activities |
2-Benzofuranmethanol | Hydroxyl derivative | Similar reactivity but with hydroxyl group |
2-Benzofuranacetic acid | Carboxylic acid derivative | Different biological activity profile |
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAVOKJKWKKIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596551 | |
Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40749-31-3 | |
Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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